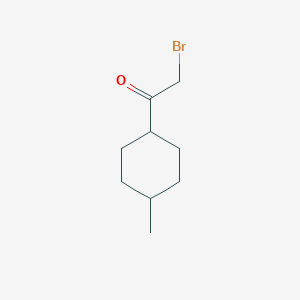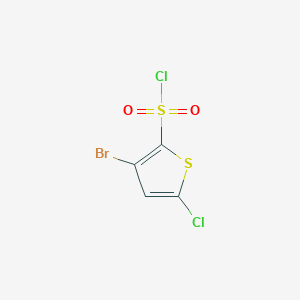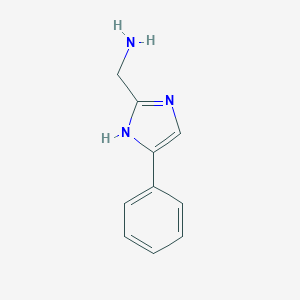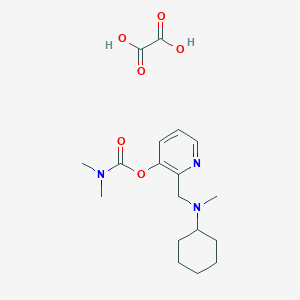
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been used in scientific research for various purposes. This compound is also known as carbachol and has been used as a cholinergic agent in pharmacology and neuroscience.
Mecanismo De Acción
Carbachol acts as an agonist of muscarinic and nicotinic acetylcholine receptors. It stimulates the parasympathetic nervous system, leading to various physiological effects such as increased gastrointestinal motility, decreased heart rate, and increased urinary bladder contraction. Carbachol also activates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the central nervous system.
Biochemical and Physiological Effects:
Carbachol has various biochemical and physiological effects on the body. It stimulates the secretion of saliva, sweat, and tears. It also increases the contraction of smooth muscles in the gastrointestinal tract, urinary bladder, and bronchioles. Carbachol also decreases heart rate and cardiac output, leading to decreased blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbachol has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of muscarinic receptors, making it useful for studying the role of acetylcholine in various physiological processes. However, carbachol has a short half-life and can rapidly degrade in solution, which can limit its use in certain experiments. Additionally, carbachol can have off-target effects on other receptors, leading to potential confounding results.
Direcciones Futuras
There are several potential future directions for carbachol research. One potential area of research is the development of more stable analogs of carbachol that can be used in long-term experiments. Another area of research is the investigation of carbachol's effects on other physiological processes, such as inflammation and immune function. Additionally, carbachol could be used as a tool for studying the role of acetylcholine in various disease states, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), also known as carbachol, is a cholinergic agent that has been used in scientific research for various purposes. It has a potent and selective agonist of muscarinic receptors, leading to various physiological effects such as increased gastrointestinal motility and decreased heart rate. While carbachol has several advantages for lab experiments, its short half-life and off-target effects can limit its use in certain experiments. Nonetheless, carbachol remains a valuable tool for studying the role of acetylcholine in various physiological processes.
Métodos De Síntesis
Carbachol can be synthesized by reacting 2-chloromethyl-3-pyridine with cyclohexylmethylamine, followed by esterification with dimethyl carbamate. The resulting product is then reacted with ethanedioic acid to form the ethanedioate salt.
Aplicaciones Científicas De Investigación
Carbachol has been widely used in scientific research as a cholinergic agent. It is commonly used to stimulate muscarinic receptors in various tissues and organs, including the heart, gastrointestinal tract, and urinary bladder. Carbachol has also been used in neuroscience research to study the role of acetylcholine in the central nervous system.
Propiedades
Número CAS |
169128-43-2 |
|---|---|
Nombre del producto |
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
Fórmula molecular |
C18H27N3O6 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
[2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H25N3O2.C2H2O4/c1-18(2)16(20)21-15-10-7-11-17-14(15)12-19(3)13-8-5-4-6-9-13;3-1(4)2(5)6/h7,10-11,13H,4-6,8-9,12H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
WXXRJCGTBLWABY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2CCCCC2.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2CCCCC2.C(=O)(C(=O)O)O |
Otros números CAS |
169128-43-2 |
Sinónimos |
[2-[(cyclohexyl-methyl-amino)methyl]pyridin-3-yl] N,N-dimethylcarbamat e, oxalic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



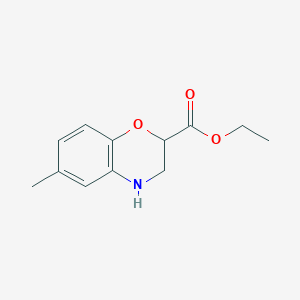
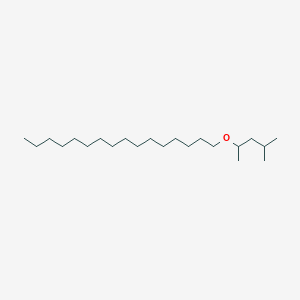
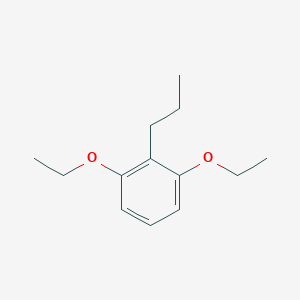
![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)
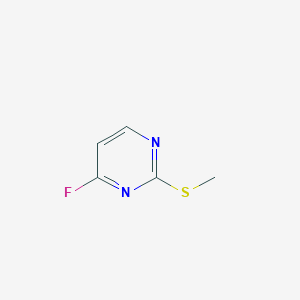
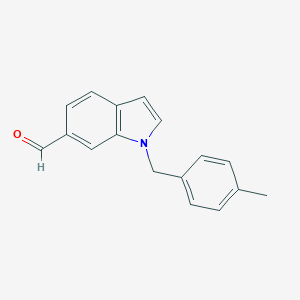
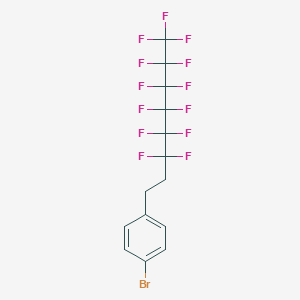
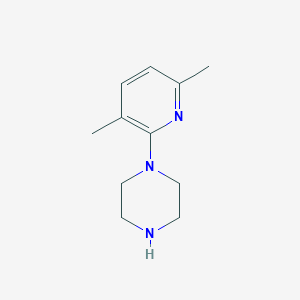
![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)
